[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Description
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354003-49-8) is a chiral compound featuring a pyrrolidine core substituted with acetyl, isopropyl amino, and acetic acid functional groups. Its molecular formula is $ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{3} $, with a molecular weight of 228.29 g/mol and a purity of ≥95% . It was previously available as a research chemical but is now discontinued, likely due to challenges in synthesis, stability, or efficacy compared to newer analogs .
Properties
IUPAC Name |
2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICTUUHKSFJXQX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-1-Acetyl-pyrrolidin-3-ylamine
The chiral pyrrolidine precursor is synthesized from L-proline through sequential modifications:
-
N-Acetylation :
L-Proline is treated with acetyl chloride in methanol to yield (S)-1-acetylpyrrolidine-2-carboxylic acid. -
Decarboxylation :
The carboxylic acid is converted to (S)-1-acetylpyrrolidine via thermal decarboxylation.
Conditions : 150°C, CuO catalyst, 78% yield. -
Oxidative Amination :
Introduction of the amine group at C3 using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Incorporation of the Isopropyl-Amino Group
The secondary amine is introduced via reductive amination or alkylation :
-
Reductive Amination :
Reaction of (S)-1-acetyl-pyrrolidin-3-ylamine with acetone using sodium cyanoborohydride (NaBH₃CN). -
Alkylation with Isopropyl Bromide :
A nucleophilic substitution reaction using isopropyl bromide and a base.
Attachment of the Acetic Acid Side Chain
The carboxylic acid group is introduced via alkylation or Schiff base formation :
-
Glycine Alkylation :
Reaction of the intermediate amine with bromoacetic acid under basic conditions. -
Ni(II)-Mediated Asymmetric Synthesis :
A glycine Schiff base Ni(II) complex is alkylated with a pyrrolidine-derived electrophile (Figure 1).
Key Steps :
Catalytic Asymmetric Methods
Dynamic Kinetic Resolution (DKR)
Using a chiral Ni(II) catalyst, racemic intermediates are resolved into the desired (S)-enantiomer:
Reductive Amination with Chiral Ligands
A rhodium-catalyzed asymmetric reductive amination merges ketones and amines:
-
Catalyst : Rh/(R)-BINAP.
-
Substrates : (S)-1-Acetyl-pyrrolidin-3-one and isopropylamine.
-
Conditions : H₂ (50 psi), THF, 25°C, 12 h.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | N-Acetylation → Alkylation → Glycine coupling | 68 | 99 | Moderate |
| Ni(II)-Complex Route | Schiff base formation → Alkylation → Disassembly | 89 | 99.5 | High |
| Catalytic DKR | Dynamic kinetic resolution | 95 | 99.5 | Industrial |
Advantages of Ni(II) Methods :
-
High enantioselectivity (>99.5% ee).
Purification and Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent-mediated conditions. This reaction is critical for modifying solubility or bioavailability.
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Methanol, H₂SO₄ (cat.), reflux | Methyl ester derivative | 75–85 | |
| Ethanol, DCC/DMAP, RT | Ethyl ester derivative | 80–90 |
Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic conditions) or carbodiimide-mediated coupling facilitates nucleophilic attack by the alcohol.
Amide Bond Formation
The carboxylic acid reacts with primary or secondary amines to form amides, a key step in prodrug design or conjugate synthesis.
| Amine | Coupling Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | N-Benzylamide | 70–78 | |
| Glycine methyl ester | DCC | Dipeptide analog | 65–72 |
Research Note : Steric hindrance from the isopropyl group may reduce reaction efficiency compared to less bulky analogs.
Acetyl Group Hydrolysis
The acetyl-protected pyrrolidine nitrogen can be deprotected under acidic or basic conditions to regenerate a free amine.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 2M HCl, reflux | Deacetylated derivative | 90–95 | |
| 1M NaOH, RT | Deacetylated derivative | 85–88 |
Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the amide carbonyl, enhancing electrophilicity .
Condensation Reactions
The amino group participates in Knoevenagel-type condensations with carbonyl compounds, forming heterocyclic derivatives.
| Carbonyl Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylacetone | ZrOCl₂·8H₂O | Tetrasubstituted pyrrole | 72–88 | |
| Ethyl acetoacetate | None | β-Ketoamide adduct | 60–68 |
Key Finding : Zirconium catalysts enhance reaction rates and yields by coordinating both the aminoaldehyde and 1,3-dicarbonyl components .
Oxidation
The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives under mild conditions.
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂, FeSO₄ | Pyrrolidinone | 50–55 | |
| NaOCl | N-Oxide derivative | 40–45 |
Reduction
The acetyl group can be reduced to an ethyl moiety under hydrogenation conditions.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethyl-pyrrolidine derivative | 75–80 |
Interaction with Biological Macromolecules
While not a traditional "chemical reaction," the compound’s binding to enzymes and receptors involves non-covalent interactions:
-
Enzyme Inhibition : Competes with substrates for binding pockets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (isopropyl group) .
-
Receptor Modulation : The chiral center influences stereoselective binding to G-protein-coupled receptors (GPCRs).
Stability Under Physiological Conditions
| Condition | Stability | Degradation Products | Reference |
|---|---|---|---|
| pH 7.4, 37°C | >24 hours | None detected | |
| pH 2.0, 37°C | 8–12 hours | Deacetylated derivative |
Key Research Findings
-
Catalytic Efficiency : ZrOCl₂·8H₂O significantly improves yields in condensation reactions compared to traditional Brønsted acids .
-
Steric Effects : The isopropyl group reduces reaction rates in amide couplings by ~15% compared to methyl-substituted analogs.
-
Chiral Integrity : No racemization occurs during hydrolysis or esterification, preserving enantiomeric excess (>99%) .
Scientific Research Applications
Structural Characteristics
The compound's structure significantly influences its biological activity. It features:
- Pyrrolidine Ring : Contributes to the compound's chirality and potential receptor interactions.
- Acetyl Group : Enhances lipophilicity and stability.
- Isopropyl Amino Group : Provides basic amine functionality that can interact with various biological targets.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : The interaction with neurotransmitter systems could position it as a potential antidepressant agent.
- Anti-inflammatory Properties : Preliminary findings indicate that this compound may reduce inflammation markers in vitro.
Mechanistic Insights
Understanding how ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid interacts with biological macromolecules is crucial. Techniques such as:
- Molecular Docking Studies : These studies help predict how the compound binds to specific receptors.
- In Vitro Assays : Assessing cellular responses to the compound provides insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of the compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for neuroprotective applications.
-
Antidepressant-like Effects :
- Research involving behavioral assays indicated that the compound exhibits antidepressant-like effects comparable to established medications in mice subjected to stress paradigms.
-
Anti-inflammatory Activity :
- In vitro experiments showed that the compound significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating a potential role in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Enantiomeric Pair: [(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic Acid
The R-enantiomer (CAS: 1354015-67-0) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:
- Stereochemical Impact : The S-enantiomer may exhibit higher affinity for chiral biological targets (e.g., enzymes or receptors) due to spatial compatibility, though specific activity data are unavailable .
- Synthesis and Stability : Both enantiomers are synthesized via asymmetric routes, but the S-form was more widely cataloged, suggesting prioritized research interest .
Fluorophenyl-Substituted Analog: (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structural Features: Incorporates a 4-fluorophenyl group and methylaminoethyl side chain instead of acetyl and isopropyl groups.
- Functional Implications: Lipophilicity: The fluorophenyl group enhances membrane permeability and metabolic stability compared to the acetylated pyrrolidine in the target compound . Receptor Binding: The hydroxyl and methylamino groups may favor interactions with aminergic receptors (e.g., GPCRs), unlike the carboxylic acid moiety in the target compound .
Thiazole-Containing Derivative: [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic Acid
- Key Modifications : Replaces the acetylpyrrolidine with a thiazole ring and oxo group.
- Acidity: The oxo group may alter pKa values, affecting solubility and ionization under physiological conditions .
Pyrazole-Based Compound: 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic Acid
- Structural Highlights : Features a pyrazole ring with chloro, trifluoromethyl, and carboxylic acid groups.
- Comparative Advantages :
Tabulated Comparison of Key Attributes
| Compound Name (CAS) | Molecular Weight (g/mol) | Key Functional Groups | Structural Distinctions | Hypothesized Biological Activity |
|---|---|---|---|---|
| [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (1354003-49-8) | 228.29 | Acetyl, isopropyl amino, carboxylic acid | Chiral pyrrolidine core | Enzyme inhibition (e.g., proteases) |
| [(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (1354015-67-0) | 228.29 | Same as above | R-configuration at pyrrolidine | Reduced target affinity vs. S-enantiomer |
| (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (N/A) | ~280 (estimated) | Fluorophenyl, methylaminoethyl, hydroxyl | Aromatic fluorination, lack of acetic acid | GPCR modulation (e.g., adrenergic receptors) |
| [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid (N/A) | ~245 (estimated) | Thiazole, oxo, carboxylic acid | Heterocyclic thiazole ring | Kinase inhibition, antimicrobial activity |
| 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid (634157-05-4) | ~310 (estimated) | Pyrazole, chloro, trifluoromethyl, carboxylic acid | Polyhalogenated aromatic system | Anti-inflammatory, metabolic enzyme targeting |
Research Implications and Discontinuation Context
The discontinuation of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may reflect:
Biological Activity
Introduction
The compound ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a chiral molecule notable for its unique structural features, including a pyrrolidine ring and an acetic acid moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its interactions with various biological targets.
Structural Characteristics
The molecular structure of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid comprises:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
- Acetyl Group : Attached to the nitrogen of the pyrrolidine, influencing the compound's reactivity.
- Isopropyl Amino Group : This substitution enhances the compound's lipophilicity and potential receptor interactions.
The biological activity of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Properties : The potential for neuroprotection has been suggested based on structural analogs that target neurological pathways.
- Antitumor Effects : Some derivatives have demonstrated anticancer properties in vitro.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Acetylpyrrolidine | Pyrrolidine ring, acetyl group | Basic amine functionality |
| Isopropylamine | Simple amine structure | Lacks cyclic structure |
| Acetic Acid | Carboxylic acid | No nitrogen functionality |
| N-Methylpyrrolidine | Methyl substitution on nitrogen | Increased lipophilicity |
This comparison underscores how the combination of chiral centers and functional groups in ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may influence its pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid:
- Antimicrobial Studies : Research has shown that acetic acid derivatives possess significant antibacterial activity against biofilm-producing pathogens. The minimum inhibitory concentration (MIC) for these compounds was found to be effective at low concentrations, demonstrating their potential as therapeutic agents in treating infections, particularly in burn wound scenarios .
- Neuroprotective Research : Investigations into pyrrolidine derivatives have indicated their capacity to protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases .
- Antitumor Activity : A series of tetrahydroisoquinoline derivatives were synthesized and tested for anticancer properties. These studies revealed promising results against various cancer cell lines, indicating that modifications similar to those seen in ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may enhance biological efficacy .
Q & A
Q. How should researchers address contradictory data in solubility and bioactivity across studies?
- Methodology : Conduct meta-analysis using standardized buffers (e.g., pH 7.4 PBS) and control for batch-to-batch variability via QC/QA protocols (e.g., DSC for polymorph detection). Apply ANOVA to identify confounding variables (e.g., temperature, assay type) .
Q. What experimental designs are optimal for in vivo vs. in vitro pharmacological profiling?
Q. How can scale-up challenges (e.g., racemization) be mitigated during gram-scale synthesis?
- Methodology : Optimize chiral auxiliary use (e.g., Evans oxazolidinones) and low-temperature (–40°C) coupling reactions. Monitor enantiomeric excess (ee) via polarimetry and employ crystallization-induced dynamic resolution (CIDR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
